N,N-bis(2-cyanoethyl)-3-methylbenzamide
Description
N,N-Bis(2-cyanoethyl)-3-methylbenzamide is a benzamide derivative featuring a 3-methyl-substituted aromatic core and two 2-cyanoethyl groups attached to the amide nitrogen. The cyanoethyl groups likely confer polarity and electron-withdrawing properties, influencing reactivity, solubility, and interactions with metals or biological targets .
Properties
IUPAC Name |
N,N-bis(2-cyanoethyl)-3-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-12-5-2-6-13(11-12)14(18)17(9-3-7-15)10-4-8-16/h2,5-6,11H,3-4,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYQFQLHNBEPHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(CCC#N)CCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis(2-cyanoethyl)-3-methylbenzamide typically involves the reaction of 3-methylbenzoyl chloride with N,N-bis(2-cyanoethyl)amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an appropriate solvent, such as dichloromethane, for several hours.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and flow rates, to ensure high yield and purity of the product. The continuous flow process also allows for the efficient scaling up of production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-bis(2-cyanoethyl)-3-methylbenzamide can undergo oxidation reactions, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: It can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. These reactions are usually performed in anhydrous solvents.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the nature of the substituent being introduced.
Major Products Formed:
Oxidation: Oxidized derivatives, such as carboxylic acids or nitriles.
Reduction: Amines or other reduced forms of the compound.
Substitution: Various substituted derivatives, depending on the nature of the substituent.
Scientific Research Applications
Chemistry: N,N-bis(2-cyanoethyl)-3-methylbenzamide is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. It may also be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: this compound has potential applications in medicinal chemistry. It can be used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the production of polymers and other advanced materials. It may also find applications in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N,N-bis(2-cyanoethyl)-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanoethyl groups can participate in hydrogen bonding or other non-covalent interactions, while the benzamide moiety can interact with hydrophobic regions of the target molecule. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Comparisons
The table below highlights key differences and similarities between N,N-bis(2-cyanoethyl)-3-methylbenzamide and related compounds:
Key Comparison Points
Reactivity and Coordination Chemistry
- This compound: The cyanoethyl groups may act as weak Lewis bases, enabling coordination with transition metals. However, its directing group efficiency likely differs from N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (), which contains a hydroxyl group for stronger metal chelation .
Bioactivity and Pharmacological Potential
- Formazans with bis(cyanoethyl)aminophenyl groups () demonstrate moderate anticancer and anti-HIV activity, suggesting that the cyanoethyl moieties may enhance membrane permeability or target binding. However, the benzamide core in the target compound could alter pharmacokinetics due to increased rigidity .
- The sulfamoyl-benzamide derivative () highlights how additional functional groups (e.g., sulfamoyl) can diversify applications, though its biological data remain unspecified .
Solubility and Stability
- Cyanoethyl groups generally increase polarity but may reduce water solubility compared to hydroxylated analogs like N,N-bis(2-hydroxyethyl)-3,4,5-trimethoxybenzamide (). The latter’s hydroxyethyl groups enable hydrogen bonding, enhancing solubility in polar solvents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
